molecular formula C14H17NO2 B15097346 3-Acetyl-1-benzylpiperidin-4-one

3-Acetyl-1-benzylpiperidin-4-one

Cat. No.: B15097346
M. Wt: 231.29 g/mol
InChI Key: BJCFFXXCSGAJQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetyl-1-benzylpiperidin-4-one can be synthesized via a one-pot three-component protocol. This method involves the reaction of 1-benzylpiperidin-4-one with acetyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is obtained in good yields.

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as reductive amination of 1-benzylpiperidin-4-one with acetyl chloride, followed by purification steps to isolate the desired product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 3-Hydroxy-1-benzylpiperidin-4-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-benzylpiperidin-4-one involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound may also interact with metal ions and calcium channels, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetyl substitution, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit cholinesterase and interact with metal ions and calcium channels makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

3-acetyl-1-benzylpiperidin-4-one

InChI

InChI=1S/C14H17NO2/c1-11(16)13-10-15(8-7-14(13)17)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3

InChI Key

BJCFFXXCSGAJQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CN(CCC1=O)CC2=CC=CC=C2

Origin of Product

United States

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